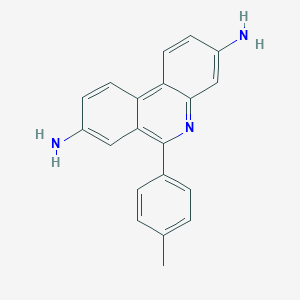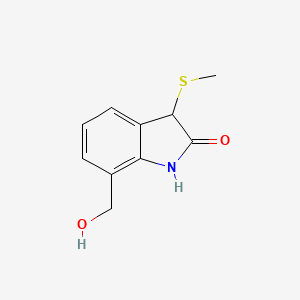
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with a unique structure that includes a hydroxymethyl group and a methylsulfanyl group attached to an indolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the indolone core, which can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The indolone core can be reduced to an indoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indolone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it a suitable candidate for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The hydroxymethyl and methylsulfanyl groups play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Hydroxymethyl)-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- 7-([tert-Butyl(dimethyl)silyl]oxymethyl)-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- 7-([tert-Butyl(dimethyl)silyl]oxymethyl)-7-(methylsulfanyl)-3-(phenylselanyl)bicyclo[2.2.1]hept-5-en-2-one
Uniqueness
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its indolone core, which distinguishes it from other similar compounds The presence of both hydroxymethyl and methylsulfanyl groups provides a unique combination of functional groups that can be exploited for various applications
Propiedades
Número CAS |
192632-32-9 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-3-methylsulfanyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2S/c1-14-9-7-4-2-3-6(5-12)8(7)11-10(9)13/h2-4,9,12H,5H2,1H3,(H,11,13) |
Clave InChI |
LGZCTQHNFNETPM-UHFFFAOYSA-N |
SMILES canónico |
CSC1C2=CC=CC(=C2NC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
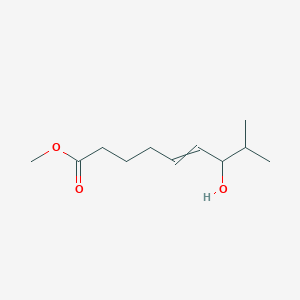
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)

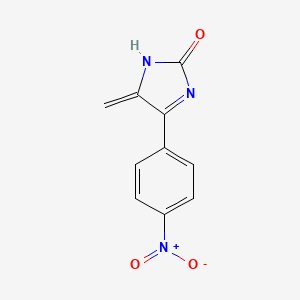
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
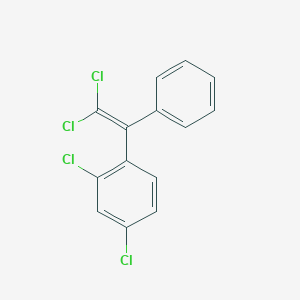
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12560141.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
